4-Nitrochalcone Exhibits >3-Fold Higher Synthetic Yield Than a Dimethoxy Analog Under Microwave Conditions
A head-to-head synthesis comparison demonstrates that 4-nitrochalcone can be obtained in a substantially higher yield compared to the 2,4-dimethoxy derivative under identical microwave-assisted aldol condensation conditions. The unadorned nitro group facilitates a more efficient reaction than the electron-donating methoxy groups on the acetophenone partner [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 58.19% yield |
| Comparator Or Baseline | 2,4-Dimethoxy-4'-nitrochalcone: 19.07% yield |
| Quantified Difference | ~3.05-fold higher yield |
| Conditions | Microwave irradiation-assisted aldol condensation (Claisen-Schmidt reaction) between acetophenone and 4'-nitrobenzaldehyde. |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram and improved scalability for large-volume procurement and analog synthesis programs.
- [1] Neliti. (n.d.). Perbandingan Sintesis antara Senyawa 4'-Nitrokhalkon dan 2,4- Dimetoksi-4'-Nitrokhalkon dengan Bantuan Iradiasi Gelombang Mikro. Jurnal Farmasi Sains dan Terapan. View Source
